molecular formula C13H15N3O2 B1427934 ethyl 5-amino-1-(2-methylphenyl)-1H-imidazole-4-carboxylate CAS No. 1159979-51-7

ethyl 5-amino-1-(2-methylphenyl)-1H-imidazole-4-carboxylate

Cat. No.: B1427934
CAS No.: 1159979-51-7
M. Wt: 245.28 g/mol
InChI Key: UCUVGIASCOPJSC-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-methylphenyl)-1H-imidazole-4-carboxylate is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The presence of the imidazole ring suggests that this compound could have properties similar to other imidazole derivatives, which are widely used in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the amino group might participate in reactions with acids, while the carboxylate ester could undergo reactions with bases or nucleophiles .

Scientific Research Applications

Hydrogen-Bonded Supramolecular Structures

The compound "ethyl 5-amino-1-(2-methylphenyl)-1H-imidazole-4-carboxylate" has been studied for its ability to form hydrogen-bonded supramolecular structures. For instance, a study by Costa et al. (2007) examined three ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, focusing on their hydrogen-bonding patterns which resulted in supramolecular structures in one, two, and three dimensions. These structures are significant as they play a crucial role in the development of molecular assemblies, which are foundational in the field of crystal engineering and material science. The precise nature and dimensionality of these hydrogen-bonded structures have potential implications in various scientific applications, including the design of new materials with specific properties (Costa et al., 2007).

Antimicrobial Study and 3D QSAR Analysis

This compound derivatives have been studied for their antimicrobial activities. A notable study by Desai et al. (2019) involved the synthesis and structural confirmation of derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate (a related compound). These derivatives were tested against various strains of bacteria and fungi. The study also employed 3D QSAR (Quantitative Structure-Activity Relationship) analysis to understand the structure-activity relationships of the molecules. This research provides insights into the antimicrobial potential of such compounds and the possibility of their use in fighting microbial infections (Desai et al., 2019).

Crystal Structure and Synthesis Techniques

The compound and its derivatives have also been a subject of study in terms of their crystal structures and synthesis techniques. For example, Wu et al. (2005) explored the hydrolysis of a related compound, ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, leading to the formation of a specific dihydrate crystal structure. Such studies are integral in understanding the molecular and crystal structure of these compounds, which is essential for their application in various scientific domains, including material science and pharmaceuticals (Wu et al., 2005).

Properties

IUPAC Name

ethyl 5-amino-1-(2-methylphenyl)imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-12(14)16(8-15-11)10-7-5-4-6-9(10)2/h4-8H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUVGIASCOPJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2=CC=CC=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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